molecular formula C9H12N2O6 B12400299 1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12400299
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-BKPXOZKHSA-N
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Description

1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog, commonly known as a derivative of uridine. This compound is characterized by its pyrimidine base attached to a ribose sugar. It plays a crucial role in various biochemical processes and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the glycosylation of a protected ribose derivative with a pyrimidine base. The reaction conditions often include the use of Lewis acids like tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts. The reaction is carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms are common to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through competitive inhibition of natural nucleosides, leading to chain termination or faulty nucleic acid structures. The molecular targets include DNA polymerases and RNA polymerases, which are essential for nucleic acid replication and transcription .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

IUPAC Name

1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8+/m1/s1

InChI Key

DRTQHJPVMGBUCF-BKPXOZKHSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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